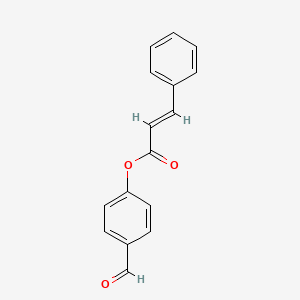![molecular formula C32H28N2O3 B11709600 1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction.
Amination reactions: The cyclohexylamino and phenoxyaniline groups are introduced through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracene compounds.
Wissenschaftliche Forschungsanwendungen
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(CYCLOHEXYLAMINO)-4-[(4-METHOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 1-(CYCLOHEXYLAMINO)-4-[(4-CHLOROPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
Uniqueness
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C32H28N2O3 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
1-(cyclohexylamino)-4-(4-phenoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H28N2O3/c35-31-25-13-7-8-14-26(25)32(36)30-28(20-19-27(29(30)31)33-21-9-3-1-4-10-21)34-22-15-17-24(18-16-22)37-23-11-5-2-6-12-23/h2,5-8,11-21,33-34H,1,3-4,9-10H2 |
InChI-Schlüssel |
VFIHELJDPZFQEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)


![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
